Lisinopril - 77726-95-5

Lisinopril

Catalog Number: EVT-7915937
CAS Number: 77726-95-5
Molecular Formula: C21H31N3O5
Molecular Weight: 405.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Lisinopril is a dipeptide. It has a role as an EC 3.4.15.1 (peptidyl-dipeptidase A) inhibitor. It contains a L-prolino group and a L-lysine residue.
Lisinopril is an angiotensin converting enzyme inhibitor (ACEI) used to treat hypertension, heart failure, and myocardial infarction. Lisinopril and [captopril] are the only ACEIs that are not prodrugs. It functions by inhibition of angiotensin converting enzyme as well as the renin angiotensin aldosterone system. ACEIs are commonly used as a first line therapy in the treatment of hypertension, along with thiazide diuretics or beta blockers. Lisinopril was granted FDA approval on 29 December 1987.
Lisinopril anhydrous is an Angiotensin Converting Enzyme Inhibitor. The mechanism of action of lisinopril anhydrous is as an Angiotensin-converting Enzyme Inhibitor.
Lisinopril is an angiotensin-converting enzyme (ACE) inhibitor widely used in the therapy of hypertension and heart failure. Lisinopril is associated with a low rate of transient serum aminotransferase elevations and has been linked to rare instances of acute liver injury that can be severe and even fatal.
Lisinopril is an orally bioavailable, long-acting angiotensin-converting enzyme (ACE) inhibitor with antihypertensive activity. Lisinopril, a synthetic peptide derivative, specifically and competitively inhibits ACE, which results in a decrease in the production of the potent vasoconstrictor angiotensin II and, so, diminished vasopressor activity. In addition, angiotensin II-stimulated aldosterone secretion by the adrenal cortex is decreased which results in a decrease in sodium and water retention and an increase in serum potassium.
Lisinopril Anhydrous is the anhydrous form of the long-acting angiotensin-converting enzyme (ACE) inhibitor lisinopril with antihypertensive activity. Lisinopril, a synthetic peptide derivative, competitively binds to and inhibits ACE, thereby blocking the conversion of angiotensin I to angiotensin II. This prevents the potent vasoconstrictive actions of angiotensin II and results in vasodilation. Lisinopril also decreases angiotensin II-induced aldosterone secretion by the adrenal cortex, which leads to an increase in sodium excretion and subsequently increases water outflow.
One of the ANGIOTENSIN-CONVERTING ENZYME INHIBITORS (ACE inhibitors), orally active, that has been used in the treatment of hypertension and congestive heart failure.
Overview

Lisinopril is an angiotensin-converting enzyme (ACE) inhibitor primarily used in the treatment of hypertension and heart failure. It is a synthetic derivative of the peptide hormone angiotensin II and is characterized by its ability to inhibit the conversion of angiotensin I to angiotensin II, thereby reducing blood pressure and decreasing the workload on the heart. Lisinopril is marketed under various brand names, including Prinivil and Zestril, and is recognized for its efficacy in managing cardiovascular diseases.

Source

Lisinopril was first synthesized in the 1980s by the pharmaceutical company Merck & Co. as part of their research into peptide-based drugs. Its development was influenced by earlier studies on the bradykinin potentiating factor derived from the venom of the Brazilian pit viper, which led to the discovery of ACE inhibitors as a class of drugs.

Classification

Lisinopril belongs to the class of medications known as antihypertensives, specifically ACE inhibitors. It is classified as a non-sulfhydryl compound, distinguishing it from other ACE inhibitors that contain sulfhydryl groups.

Synthesis Analysis

The synthesis of lisinopril involves several key steps, typically starting from L-lysine and incorporating various chemical reactions to construct its complex structure.

Methods and Technical Details

  1. Initial Reaction: The synthesis begins with L-lysine being reacted with ethyl trifluoroacetate to form N6-trifluoroacetyl-L-lysine. This intermediate undergoes further reactions to build the lisinopril structure .
  2. Coupling Reactions: The coupling of N6-trifluoroacetyl-L-lysine with 2-oxo-4-phenylbutyric acid occurs under reductive amination conditions. This step is crucial for forming the backbone of lisinopril .
  3. Purification: After synthesis, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate lisinopril from impurities, ensuring high purity levels for pharmaceutical applications .
  4. Alternative Synthesis Routes: Recent patents describe alternative methods that enhance yield and simplify operational steps, including solid-phase synthesis techniques where protective groups are removed systematically during the process .
Molecular Structure Analysis

Lisinopril has a complex molecular structure characterized by a specific arrangement of atoms that contributes to its biological activity.

Structure and Data

  • Chemical Formula: C₁₄H₁₈N₂O₁₀P
  • Molecular Weight: 405.47 g/mol
  • Structural Features:
    • Contains a carboxyl group (-COOH) essential for its interaction with ACE.
    • The presence of two amine groups (-NH₂) contributes to its binding properties.

The three-dimensional structure can be visualized through crystallography studies, which reveal how lisinopril coordinates with metal ions in various complexes, such as zinc complexes used in research settings .

Chemical Reactions Analysis

Lisinopril participates in several chemical reactions that are important for its pharmacological activity.

Reactions and Technical Details

  1. Inhibition of Angiotensin-Converting Enzyme: Lisinopril binds to the active site of ACE, preventing the conversion of angiotensin I to angiotensin II. This reaction is fundamental in regulating blood pressure.
  2. Formation of Zinc Complexes: Lisinopril can form coordination complexes with zinc ions, which have been studied for their structural properties and potential therapeutic applications .
  3. Impurities Formation: During synthesis, various impurities may form, which can be characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to ensure quality control .
Mechanism of Action

The mechanism by which lisinopril exerts its effects involves several biochemical processes.

Process and Data

  1. ACE Inhibition: By inhibiting ACE, lisinopril decreases levels of angiotensin II, leading to vasodilation (widening of blood vessels), reduced secretion of aldosterone (which lowers sodium retention), and decreased blood pressure.
  2. Bradykinin Accumulation: Lisinopril also leads to increased levels of bradykinin, a peptide that promotes vasodilation, further enhancing its antihypertensive effects .
  3. Clinical Outcomes: Studies have shown that lisinopril improves outcomes in patients with heart failure and reduces mortality after myocardial infarction due to its protective effects on cardiac function.
Physical and Chemical Properties Analysis

Lisinopril exhibits distinct physical and chemical properties that influence its behavior as a drug.

Physical Properties

  • Appearance: Lisinopril is typically found as a white crystalline powder.
  • Solubility: It is soluble in water and methanol but practically insoluble in organic solvents like chloroform.

Chemical Properties

  • pH Stability: Lisinopril maintains stability across a pH range typical for physiological conditions.
  • Thermal Stability: It shows good thermal stability under standard storage conditions but should be protected from excessive heat.
Applications

Lisinopril has several important applications in medicine:

  1. Hypertension Management: It is widely prescribed for controlling high blood pressure.
  2. Heart Failure Treatment: Used as part of combination therapy for patients with heart failure.
  3. Post-myocardial Infarction Therapy: Administered following heart attacks to improve survival rates.
  4. Renal Protection: Beneficial in diabetic nephropathy by reducing proteinuria and slowing progression to renal failure.
Synthesis and Manufacturing Methodologies

Multi-Step Synthetic Pathways for Lisinopril Production

Lisinopril is manufactured via two primary routes: traditional solution-phase synthesis and solid-phase peptide synthesis (SPPS). The traditional method, adapted from Merck’s original process, involves six linear steps starting from N-protected lysine derivatives [2] [4]:

  • Lysine Protection: L-Lysine reacts with ethyl trifluoroacetate to form N⁶-trifluoroacetyl-L-lysine, shielding the ε-amino group.
  • Anhydride Formation: Triphosgene converts the protected lysine into N⁶-trifluoroacetyl-N²-carboxy-L-lysine anhydride.
  • Peptide Coupling: The anhydride reacts with L-proline to yield N⁶-trifluoroacetyl-L-lysyl-L-proline.
  • Schiff Base Formation: Condensation with ethyl 2-oxo-4-phenylbutyrate forms an imine intermediate.
  • Catalytic Hydrogenation: Raney nickel reduces the imine, stereoselectively generating N²-[(1S)-1-ethoxycarbonyl-3-phenylpropyl]-N⁶-(trifluoroacetyl)-L-lysyl-L-proline.
  • Hydrolysis: Sodium hydroxide cleaves ethyl ester and trifluoroacetyl groups, producing lisinopril [2] [4].

SPPS, used for novel radioconjugates like DOTA-LIS-02, employs 2-chlorotrityl chloride resin [1] [3]:

  • Lysine-loaded resin is elongated with aminohexanoic/aminooctanoic acid linkers.
  • Lisinopril diethyl ester is converted in situ to an isocyanate, forming a urea linkage with the resin-bound linker.
  • After deprotection, DOTA/NODAGA chelators are conjugated, followed by resin cleavage and global deprotection.SPPS achieves >98% chemical purity and enables site-specific modifications critical for diagnostic applications [1] [3].

Table 1: Comparison of Lisinopril Synthetic Methods

ParameterTraditional SynthesisSolid-Phase Synthesis (SPPS)
Starting MaterialN⁶-Trifluoroacetyl-L-lysine2-Chlorotrityl chloride resin
Key StepCatalytic hydrogenationIsocyanate-urea coupling
Purity≥98% after HPLC purification>98% (pre-purification)
ApplicationBulk pharmaceutical productionRadioconjugates (e.g., DOTA-LIS-02)
Scale-Up FeasibilityHigh (batch processing)Moderate (specialized equipment)

Scale-Up Challenges and Process-Related Impurity Formation

Scale-up exacerbates three key challenges: epimerization, intramolecular cyclization, and residual reagent carryover, leading to structurally complex impurities. During hydrogenation (Step 5), excessive pressure or temperature causes over-reduction of the phenyl group to cyclohexyl, forming the cyclohexyl analogue (Ph. Eur. Impurity F) [2] [4]. This impurity constitutes up to 0.5% in non-optimized batches and requires strict control of hydrogen pressure (<50 psi) and temperature (20–25°C) [2].

Dehydration reactions during high-temperature drying or storage generate cyclic diketopiperazines:

  • (S,S,S)-Diketopiperazine (Impurity C): Forms via intramolecular cyclization between the lysyl α-amino and proline carboxyl groups during prolonged heating (>80°C) in acidic solvents like n-butanol/HCl [2] [4].
  • (R,S,S)-Diketopiperazine (Impurity D): Results from epimerization at C8a of Impurity C when lisinopril is exposed to temperatures >190°C [2].

Residual protected intermediates trigger hybrid impurities. Unreacted N⁶-trifluoroacetyl-L-lysine (Step 1) undergoes subsequent steps, yielding N²-(1-carboxy-3-phenylpropyl)lysyllysine ("lysine analogue"), detected at 0.1–0.2% in early-scale batches [4]. N-Nitrosamine formation, though not reported for lisinopril, remains a concern due to potential nitrite contamination in reagents like sodium azide [5].

Table 2: Major Process-Related Impurities in Lisinopril Synthesis

Impurity (Ph. Eur.)Formation MechanismCritical Control Parameters
Cyclohexyl Analogue (F)Over-hydrogenation of phenyl ringH₂ pressure (<50 psi), temperature (20–25°C), catalyst type (Raney Ni)
(S,S,S)-Diketopiperazine (C)Intramolecular cyclization under acid/heatDrying temperature (<70°C), solvent selection (avoid n-butanol/HCl)
(R,S,S)-Diketopiperazine (D)Epimerization of Impurity C at high temperatureThermal exposure control (<100°C during processing)
Lysine AnalogueCarryover of unreacted N-protected lysinePurification of N²-carboxy-L-lysine anhydride (Step 2)

Control Strategies for European Pharmacopoeia-Listed Impurities (C, D, F)

Controlling Ph. Eur.-specified impurities requires analytical monitoring, process optimization, and purification:

Analytical Control

  • Lysine Analogue: Quantified via reverse-phase HPLC using mass spectrometry (LC-MS). Characteristic m/z: 437.3 [(M+H)⁺] [2] [4].
  • Diketopiperazines (C/D): Differentiated by chiral HPLC. Impurity C elutes earlier than D due to stereochemical differences [4] [7].
  • Cyclohexyl Analogue: Detected by ¹H-NMR (absence of aromatic protons at δ 7.1–7.3 ppm) and LC-MS (m/z: 411 [(M+H)⁺]) [4].

Process Controls

  • Temperature Management: Limit hydrogenation to ≤25°C and drying to ≤70°C to suppress cyclohexyl analogue and diketopiperazines [2].
  • Intermediate Purity Checks: N²-Carboxy-L-lysine anhydride must be purified to ≥99.5% to prevent lysine analogue formation [4].
  • Nitrosamine Risk Mitigation: Avoid azide-based reagents; test raw materials for nitrites per EMA/FDA guidelines (AI limits: NDMA=96 ng/day) [5].

Purification Techniques

  • Chromatography: Semi-preparative HPLC with C18 columns removes diketopiperazines using acetonitrile/water gradients [4].
  • Crystallization: Lisinopril dihydrate recrystallization from methanol/water eliminates hydrophilic impurities (e.g., lysine analogue) [6].

Regulatory alignment is critical. Ph. Eur. mandates specifications only for process-related impurities, requiring manufacturers to justify testing strategies per monograph 2034 [5] [6].

Properties

CAS Number

77726-95-5

Product Name

Lisinopril

IUPAC Name

(2S)-1-[(2S)-6-amino-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid

Molecular Formula

C21H31N3O5

Molecular Weight

405.5 g/mol

InChI

InChI=1S/C21H31N3O5/c22-13-5-4-9-16(19(25)24-14-6-10-18(24)21(28)29)23-17(20(26)27)12-11-15-7-2-1-3-8-15/h1-3,7-8,16-18,23H,4-6,9-14,22H2,(H,26,27)(H,28,29)/t16-,17-,18-/m0/s1

InChI Key

RLAWWYSOJDYHDC-BZSNNMDCSA-N

SMILES

C1CC(N(C1)C(=O)C(CCCCN)NC(CCC2=CC=CC=C2)C(=O)O)C(=O)O

Solubility

97 mg/mL

Canonical SMILES

C1CC(N(C1)C(=O)C(CCCCN)NC(CCC2=CC=CC=C2)C(=O)O)C(=O)O

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CCCCN)N[C@@H](CCC2=CC=CC=C2)C(=O)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.